![molecular formula C20H22FN5OS B2364655 4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole CAS No. 2380040-94-6](/img/structure/B2364655.png)
4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a methoxyphenyl group, and a thiazole ring. These groups are common in many pharmaceutical compounds and could potentially give this compound a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the piperazine and thiazole rings. The methoxyphenyl group would likely be introduced in a later step, possibly through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrimidine and thiazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrimidine ring could potentially undergo substitution reactions at the carbon positions, while the piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, it might be soluble in organic solvents due to the presence of the aromatic rings and the ether group. Its melting and boiling points would depend on the strength of the intermolecular forces present .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5OS/c1-14-24-16(12-28-14)11-25-7-9-26(10-8-25)20-18(21)19(22-13-23-20)15-3-5-17(27-2)6-4-15/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUGXZOJFRPQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
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